molecular formula C10H5ClF3N B1455032 2-Chloro-8-(trifluoromethyl)quinoline CAS No. 920494-31-1

2-Chloro-8-(trifluoromethyl)quinoline

Cat. No. B1455032
M. Wt: 231.6 g/mol
InChI Key: GQTIMPLUHKAFLZ-UHFFFAOYSA-N
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Patent
US08604055B2

Procedure details

To a cold solution of butyllithium (0.498 g, 1.7 mmol) in 2 mL dry THF at −20C. was added diisopropyl amine (0.192 g, 1.9 mmol) drop wise and reaction mixture was allowed to stir at 0° C. for 1 h. then reaction mixture was again cooled to −78° C. and a solution of 2-chloro-8-trifluoromethyl-quinoline (0.4 g, 1.70 mmol) in 4 mL dry THF was added drop wise continued stirring for 5-10 min then added ethyl formate (0.12 g, 1.7 mmol) drop wise, continued stirring for 0.5 h. n-Butyllithium was quenched with ammonium chloride solution and extracted with ether (3×10 mL). The combined organic layers were washed with brine solution, dried over sodium sulfate, concentrated under vacuum to get the crude compound. The crude residue was purified over silica gel (100-200 mesh) using 10% ethyl acetate: petroleum ether to afford the desired compound (0.15 g, 34%).
Quantity
0.498 g
Type
reactant
Reaction Step One
Quantity
0.192 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
0.12 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Yield
34%

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[Cl:13][C:14]1[CH:23]=[CH:22][C:21]2[C:16](=[C:17]([C:24]([F:27])([F:26])[F:25])[CH:18]=[CH:19][CH:20]=2)[N:15]=1.[CH:28](OCC)=[O:29]>C1COCC1>[Cl:13][C:14]1[C:23]([CH:28]=[O:29])=[CH:22][C:21]2[C:16](=[C:17]([C:24]([F:26])([F:25])[F:27])[CH:18]=[CH:19][CH:20]=2)[N:15]=1

Inputs

Step One
Name
Quantity
0.498 g
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
0.192 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Three
Name
Quantity
0.4 g
Type
reactant
Smiles
ClC1=NC2=C(C=CC=C2C=C1)C(F)(F)F
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0.12 g
Type
reactant
Smiles
C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 1 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was again cooled to −78° C.
STIRRING
Type
STIRRING
Details
wise continued stirring for 5-10 min
Duration
7.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
was quenched with ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×10 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to get the crude compound
CUSTOM
Type
CUSTOM
Details
The crude residue was purified over silica gel (100-200 mesh)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC2=C(C=CC=C2C=C1C=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.